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Compound of Interest

Compound Name: TMC-205

Cat. No.: B12292439 Get Quote

Technical Support Center: TAS-205
This technical support center provides researchers, scientists, and drug development

professionals with information on adverse events and experimental protocols related to the

investigational drug TAS-205 (pizuglanstat).

Frequently Asked Questions (FAQs)
Q1: What is TAS-205 and what is its mechanism of action?

A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase

(HPGDS).[1] HPGDS is the enzyme responsible for the production of prostaglandin D2

(PGD2), a hormone-like molecule implicated in mediating inflammation and muscle tissue

necrosis in Duchenne muscular dystrophy (DMD).[2][3] By inhibiting HPGDS, TAS-205 reduces

the production of PGD2, which is thought to lessen muscle deterioration in patients with DMD.

[2][3] Its mechanism of action is independent of specific gene mutations, suggesting it could be

a therapeutic option for all DMD patients.[2]

Q2: What is the overall safety profile of TAS-205 observed in clinical trials?

A2: Across clinical trials, TAS-205 has demonstrated a favorable safety profile.[2][4] In a Phase

1 study, no clinically significant adverse events were reported after single or repeated

administration of TAS-205.[5] In an early Phase 2 trial, adverse events were generally mild to
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moderate, and no safety issues were recorded even when administered alongside steroid

treatment.[2] No adverse drug reactions specific to TAS-205 treatment were observed.[4]

Q3: Were there any serious adverse events (SAEs) associated with TAS-205?

A3: In the early Phase 2 trial, one serious case of asthma was reported; however, it was

considered unrelated to TAS-205.[2]

Q4: Did the recent Phase III clinical study of TAS-205 in Japan meet its primary endpoint?

A4: No, the Phase III study (REACH-DMD) in Japan did not meet its primary endpoint. The

study showed no significant difference in the mean change from baseline to 52 weeks in the

time to rise from the floor for the ambulatory cohort.[1] Detailed results from this study are

expected to be presented at an upcoming academic conference.[1]

Troubleshooting Guide
Issue: Observing unexpected adverse events in a preclinical model.

Troubleshooting Steps:

Confirm Drug Purity and Formulation: Ensure the purity and correct formulation of the TAS-

205 being used. Impurities or incorrect formulation could lead to unexpected toxicities.

Review Dosing and Administration: Double-check the dosage and administration route.

While clinical trials have established a favorable safety profile at specific doses, preclinical

models may have different toxicological profiles.

Assess Animal Model Health: The underlying health of the animal model could influence the

observed adverse events. Ensure that the animals are healthy and free from infections or

other conditions that could confound the results.

Consult Published Literature: Review published preclinical studies of TAS-205 to compare

your findings with existing data. This can help determine if the observed adverse events are

novel or have been previously reported.

Quantitative Data Summary
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The following table summarizes the adverse event data from the early Phase 2 clinical trial of

TAS-205 in patients with Duchenne muscular dystrophy.

Adverse Event
Data

Placebo Group
(n=10)

TAS-205 Low-Dose
Group (n=11)

TAS-205 High-Dose
Group (n=11)

Incidence of Adverse

Events

No obvious difference

between treatment

groups was observed.

[4]

Severity of Adverse

Events

All adverse events

were either mild or

moderate in all

groups.[2]

Serious Adverse

Events (Unrelated to

treatment)

A serious case of

asthma was reported,

but it was not related

to TAS-205.[2]

Clinically Significant

Changes in Vital

Signs or Cardiac

Function

No clinically significant

changes were

observed.[2]

Experimental Protocols
Early Phase 2 Clinical Trial (NCT02752048) Methodology
This study was a randomized, double-blind, placebo-controlled trial to assess the efficacy and

safety of TAS-205 in male DMD patients aged ≥5 years.[4]

Patient Population: 36 male patients with Duchenne muscular dystrophy, aged 5 years and

older, were enrolled.[4]

Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive either a

low dose of TAS-205, a high dose of TAS-205, or a placebo. The study was double-blinded.

[4]
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Dosing:

Low-dose TAS-205: 6.67-13.33 mg/kg/dose[4]

High-dose TAS-205: 13.33-26.67 mg/kg/dose[4]

Placebo[4]

The assigned treatment was administered orally twice daily for 52 weeks.[1]

Primary Endpoint: The primary endpoint was the change from baseline in the 6-minute walk

distance (6MWD) at Week 24.[4]

Pharmacodynamic Assessments: The effects of TAS-205 on urinary excretion of tetranor-

prostaglandin D metabolite (t-PGDM) and tetranor-prostaglandin E metabolite (t-PGEM)

were assessed by comparisons with the placebo group.[5]

Visualizations
Signaling Pathway of TAS-205

Muscle Cell

Arachidonic Acid
Prostaglandin H2 (PGH2)

COX Enzymes
HPGDS Prostaglandin D2 (PGD2) Inflammation &

Muscle Necrosis

TAS-205 Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of TAS-205.

Experimental Workflow for TAS-205 Phase 2 Trial
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Caption: Workflow of the TAS-205 early Phase 2 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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